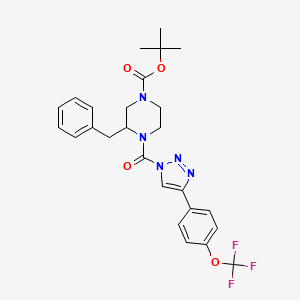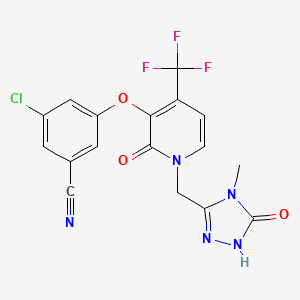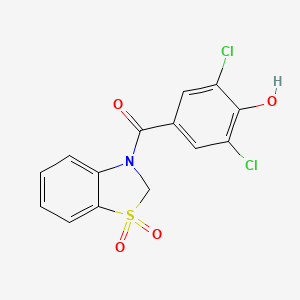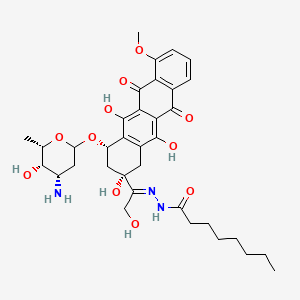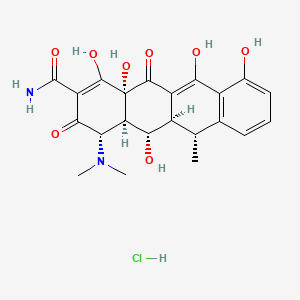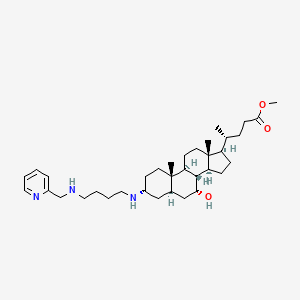
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Overview
Description
EBI-2511 is a Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma. EBI-2511 showed enzymatic activity and cellular activity of 4.0 and 6.0nM, respectively. EBI-2511 demonstrated excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mouse and is under preclinical development for the treatment of cancers associated with EZH2 mutations.
Scientific Research Applications
Cancer Treatment
EBI-2511 is under preclinical development for the treatment of cancers . It has demonstrated excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mice .
Treatment of Non-Hodgkin Lymphoma
EBI-2511 is being studied for the treatment of Non-Hodgkin Lymphoma . It’s in the preclinical phase in both the US and China .
EZH2 Inhibition
EBI-2511 is an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. By inhibiting this enzyme, EBI-2511 could potentially be used in therapies targeting EZH2-related diseases .
Treatment of Neoplasms
EBI-2511 is being researched for its potential use in the treatment of neoplasms . Neoplasms are abnormal growths of tissue, which can be benign or malignant (cancerous).
Treatment of Immune System Diseases
EBI-2511 is also being studied for its potential use in the treatment of immune system diseases . This could include a wide range of conditions, from autoimmune diseases to immunodeficiency disorders.
Treatment of Hemic and Lymphatic Diseases
EBI-2511 is being researched for its potential use in the treatment of hemic and lymphatic diseases . These could include various blood disorders and diseases affecting the lymphatic system.
Mechanism of Action
Target of Action
EBI-2511, also known as GTPL9881, primarily targets the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by regulating chromatin structure . It achieves multiple biological functions by regulating gene expression .
Mode of Action
EBI-2511 interacts with EZH2 and inhibits its function . EZH2 is a histone lysine N-methyltransferase, which mainly inhibits the expression of target genes by trimethylating lysine 27 of histone H3 (H3K27) . EBI-2511 significantly reduces H3K27me3 levels in a dose-dependent manner .
Biochemical Pathways
The inhibition of EZH2 by EBI-2511 affects the histone methylation pathway, leading to changes in gene expression . Most of the target genes affected by this process could inhibit tumorigenesis .
Result of Action
The inhibition of EZH2 by EBI-2511 leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), which in turn leads to changes in gene expression . This can result in the inhibition of tumor growth, as demonstrated in Pfeiffer tumor xenograft models in mice .
properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVSLBALKNFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?
A1: EBI-2511 is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, EBI-2511 prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
Q2: What is the significance of the structural modifications made during the development of EBI-2511 from earlier EZH2 inhibitors?
A2: EBI-2511 was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in EBI-2511. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.
Q3: What evidence is there for the in vivo efficacy of EBI-2511 in treating cancer?
A3: The research demonstrated that EBI-2511 exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that EBI-2511 holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




